molecular formula C8H8BrN B1405486 (E)-4-(1-bromoprop-1-en-2-yl)pyridine CAS No. 1189785-29-2

(E)-4-(1-bromoprop-1-en-2-yl)pyridine

Cat. No. B1405486
M. Wt: 198.06 g/mol
InChI Key: VXANMPCZLCIFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-4-(1-bromoprop-1-en-2-yl)pyridine” is a chemical compound with the molecular formula C8H8BrN . It has a molecular weight of 198.06 g/mol . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “(E)-4-(1-bromoprop-1-en-2-yl)pyridine” consists of a pyridine ring with a bromopropenyl group attached to the 4th carbon . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“(E)-4-(1-bromoprop-1-en-2-yl)pyridine” has a molecular weight of 198.06 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .

Scientific Research Applications

Photophysical Properties and Reactions

  • Excited-State Proton Transfer in Pyridines : A study on various pyridine derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine (BPP), highlights their capability for three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are significant in understanding the photophysical properties of pyridine derivatives (Vetokhina et al., 2012).

Antibacterial Properties

  • Antibacterial Activity of Pyridine Chalcones : Research on pyridine chalcones, including derivatives of pyridine, revealed their strong antibacterial activity against various bacteria such as Staphylococcus aureus and Escherichia coli (Jasril et al., 2013).

Ligand Synthesis and Complexation

  • Formation of Metal-Binding Domains : A study involving the reaction of a pyridine derivative with dipicolylamine demonstrated its potential in forming metal-binding domains, crucial in the field of coordination chemistry and the synthesis of complex compounds (Tovee et al., 2010).

Synthesis of Cyanopyridine Derivatives

  • Synthesis of Antimicrobial Cyanopyridine Derivatives : Research on the synthesis of new cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile showcased their application in creating compounds with significant antimicrobial activity (Bogdanowicz et al., 2013).

Photocatalytic Applications

  • Photophysicochemical Properties in Photocatalysis : A 2021 study synthesized novel compounds, including a pyridine derivative, to investigate their photophysical and photochemical properties. These properties are relevant in photocatalytic applications, an emerging area in environmental remediation and energy conversion (Öncül et al., 2021).

Environmental Applications

  • Removal of Pyridines from Wastewater : A study on solvent impregnated resins (SIRs) involving the use of pyridine derivatives demonstrated their effectiveness in removing pyridines from wastewater, highlighting their environmental significance (Bokhove et al., 2012).

properties

IUPAC Name

4-(1-bromoprop-1-en-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c1-7(6-9)8-2-4-10-5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXANMPCZLCIFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CBr)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(1-bromoprop-1-en-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(1-bromoprop-1-en-2-yl)pyridine
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(E)-4-(1-bromoprop-1-en-2-yl)pyridine
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(E)-4-(1-bromoprop-1-en-2-yl)pyridine

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